

5-Hydroxypentanal: A Versatile Intermediate in Organic Synthesis

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Compound of Interest					
Compound Name:	5-Hydroxypentanal				
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

5-Hydroxypentanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group, serves as a valuable building block in organic synthesis. Its utility spans from the creation of important industrial chemicals to the intricate total synthesis of natural products. This document provides detailed application notes and experimental protocols for the synthesis and utilization of **5-hydroxypentanal** as a key intermediate.

Physicochemical Properties and Synthesis

5-Hydroxypentanal is a colorless, viscous oil.[1] Due to the presence of both a hydroxyl and an aldehyde group, it can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[2]

Property	Value	Reference	
Molecular Formula	C5H10O2	[3][4]	
Molecular Weight	102.13 g/mol	[3][4]	
Boiling Point	62–66 °C at 9–10 mmHg	[1]	
Density	1.055 g/mL	[3]	
Refractive Index (n ²⁵ D)	1.4513	[1]	

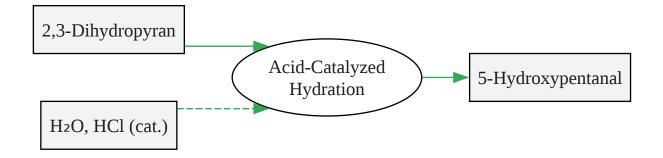


Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran

A common and efficient method for the preparation of **5-hydroxypentanal** is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[1]

Experimental Protocol:

- Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.
- Addition of Reactant: While stirring, add 100 g of 2,3-dihydropyran to the acidic solution. An
 exothermic reaction will occur. For larger scale reactions, the 2,3-dihydropyran should be
 added dropwise with external cooling to maintain control of the reaction temperature.[1]
- Reaction: Continue stirring the mixture until the solution becomes homogeneous, which
 typically takes 5-10 minutes, and then stir for an additional 20 minutes.[1]
- Neutralization: Add a few drops of phenolphthalein indicator and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.[1]
- Extraction: Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.[1]
- Purification: Concentrate the ether extract under reduced pressure. The residue is then distilled under vacuum (approximately 10 mmHg). After a small forerun, the product distills at 62–66 °C.[1] The yield is typically in the range of 74–79%.[1]



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Synthesis of **5-Hydroxypentanal**.



Applications in Organic Synthesis

5-Hydroxypentanal is a versatile intermediate for the synthesis of various molecules, including diols, lactones, and more complex natural products like pheromones and acetogenins.[1][5][6]

Synthesis of 1,5-Pentanediol

5-Hydroxypentanal can be readily reduced to 1,5-pentanediol (pentamethylene glycol), a useful monomer and chemical intermediate.

Experimental Protocol (Hydrogenation):

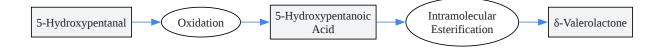
- Reaction Setup: In a high-pressure autoclave, place 5-hydroxypentanal and a catalytic amount of Raney nickel.
- Hydrogenation: The mixture is hydrogenated at 90 °C under a pressure of 2000 lb/in².[1]
- Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the resulting 1,5-pentanediol is purified by distillation.

Synthesis of δ -Valerolactone

The aldehyde functionality of **5-hydroxypentanal** can be oxidized to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form δ -valerolactone. This lactone is a valuable monomer for the production of biodegradable polyesters.

Conceptual Pathway:

While a direct, one-pot oxidation/lactonization from **5-hydroxypentanal** can be envisioned, a common industrial route involves the dehydrogenation of 1,5-pentanediol, for which **5-hydroxypentanal** is a direct precursor.[5]



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Pathway to δ -Valerolactone.

Intermediate in the Synthesis of Complex Molecules

For more complex syntheses, the bifunctional nature of **5-hydroxypentanal** requires selective protection of one of the functional groups to allow for transformations at the other. The hydroxyl group is commonly protected, for example, as a tetrahydropyranyl (THP) ether, to unmask the reactivity of the aldehyde for subsequent carbon-carbon bond-forming reactions.

Protocol for THP Protection of **5-Hydroxypentanal**:

- Reaction Setup: Dissolve 5-hydroxypentanal in a dry, non-polar solvent such as dichloromethane.
- Addition of Reagents: Add a catalytic amount of a mild acid, such as pyridinium ptoluenesulfonate (PPTS), followed by the dropwise addition of 2,3-dihydropyran.
- Reaction: Stir the mixture at room temperature and monitor the reaction progress by thinlayer chromatography (TLC).
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting protected aldehyde, 5-(tetrahydropyran-2-yloxy)pentanal, can be purified by column chromatography.

The resulting THP-protected **5-hydroxypentanal** is a key building block for the synthesis of natural products.

Application in Pheromone Synthesis (Conceptual Workflow):

Insect pheromones are often long-chain unsaturated alcohols, acetates, or aldehydes. The protected **5-hydroxypentanal** can be utilized in a Wittig reaction to introduce a carbon chain with specific stereochemistry.





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Workflow for Pheromone Synthesis.

Application in Acetogenin Synthesis (Conceptual Workflow):

Annonaceous acetogenins are a class of natural products with potent cytotoxic activities.[5][6] Their structures often contain long alkyl chains with tetrahydrofuran (THF) or tetrahydropyran (THP) rings and a terminal y-lactone. A protected derivative of **5-hydroxypentanal** can be used as a starting material for the synthesis of key fragments of these complex molecules. For instance, a Grignard reaction with the protected aldehyde can be employed to introduce a new stereocenter and extend the carbon chain.



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Workflow for Acetogenin Fragment Synthesis.

Summary of Key Transformations and Yields



Starting Material	Reagent(s)	Product	Yield (%)	Reference
2,3-Dihydropyran	H ₂ O, HCl	5- Hydroxypentanal	74-79	[1]
5- Hydroxypentanal	H ₂ , Raney Ni	1,5-Pentanediol	Not specified	[1]

Note: The yields for the conceptual applications in pheromone and acetogenin synthesis are highly dependent on the specific substrates and reaction conditions and are therefore not provided in this general overview.

In conclusion, **5-hydroxypentanal** is a readily accessible and highly versatile intermediate in organic synthesis. Its bifunctional nature, when properly managed through protection-deprotection strategies, allows for its incorporation into a wide array of valuable molecules, from industrial chemicals to complex, biologically active natural products. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to harness the synthetic potential of this important C5 building block.

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